REACTION_CXSMILES
|
Cl.[F:2][C:3]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:4]=1[C:5]([CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:6].Cl[CH2:19][CH2:20][C:21]1[C:26](=[O:27])[N:25]2[CH2:28][CH2:29][CH2:30][CH2:31][C:24]2=[N:23][C:22]=1[CH3:32].C(=O)([O-])O.[Na+].[I-].[K+]>O.C(#N)C>[F:2][C:3]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:4]=1[C:5]([CH:7]1[CH2:8][CH2:9][N:10]([CH2:19][CH2:20][C:21]2[C:26](=[O:27])[N:25]3[CH2:28][CH2:29][CH2:30][CH2:31][C:24]3=[N:23][C:22]=2[CH3:32])[CH2:11][CH2:12]1)=[O:6] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
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29.2 g
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Type
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reactant
|
Smiles
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Cl.FC1=C(C(=O)C2CCNCC2)C=CC(=C1)F
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Name
|
|
Quantity
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25.3 g
|
Type
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reactant
|
Smiles
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ClCCC1=C(N=C2N(C1=O)CCCC2)C
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Name
|
|
Quantity
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19.6 g
|
Type
|
reactant
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Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0.25 g
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Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
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|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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O
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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is heated
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Type
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ADDITION
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Details
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are added
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Type
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STIRRING
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Details
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The mixture is stirred for 30 minutes
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Duration
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30 min
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Type
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EXTRACTION
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Details
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extracted with 200 ml of dichloromethane
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Type
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CUSTOM
|
Details
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The organic phase is separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
The oily residue thus obtained
|
Type
|
CUSTOM
|
Details
|
is purified
|
Reaction Time |
10 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=O)C2CCN(CC2)CCC2=C(N=C3N(C2=O)CCCC3)C)C=CC(=C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |